molecular formula C11H14N2O3 B1581239 Glycyl-L-phenylalanine CAS No. 3321-03-7

Glycyl-L-phenylalanine

Cat. No.: B1581239
CAS No.: 3321-03-7
M. Wt: 222.24 g/mol
InChI Key: JBCLFWXMTIKCCB-VIFPVBQESA-N
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Description

Glycyl-L-phenylalanine: is a dipeptide composed of glycine and L-phenylalanine. It is known for its role in various biochemical processes and is often used in scientific research to study protein interactions and enzyme activities. This compound is particularly significant in the field of biochemistry due to its involvement in lysosomal function and cellular signaling pathways .

Biochemical Analysis

Biochemical Properties

Glycyl-L-phenylalanine plays a role in biochemical reactions as an intermediate product of protein digestion or protein catabolism . It interacts with various enzymes and proteins during these processes .

Cellular Effects

This compound has been found to influence cellular processes. For instance, it has been used to disturb lysosomes, leading to a rapid and sustained increase in lysosomal pH, as well as transient increases in the cytosolic pH and the cytosolic free Ca2+ concentration .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by the lysosomal enzyme cathepsin C . This cleavage has been proposed to result in the accumulation of the dipeptide inside lysosomes, which gives rise to osmotic stress and so ruptures lysosomal membranes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, a study found that a liquid mixture comprising L-phenylalanine and this compound within an aqueous 1-decyl-3-methylimidazolium bromide showed changes in various acoustic and physicochemical properties over time .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on phenylalanine, one of the components of the dipeptide, has shown that high levels of this amino acid can impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein digestion or protein catabolism . It is an intermediate product in this pathway and interacts with various enzymes during its breakdown .

Transport and Distribution

It has been found to accumulate inside lysosomes following its cleavage by the lysosomal enzyme cathepsin C .

Subcellular Localization

This compound is localized inside lysosomes following its cleavage by the lysosomal enzyme cathepsin C . This localization gives rise to osmotic stress and so ruptures lysosomal membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycyl-L-phenylalanine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between glycine and L-phenylalanine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. For instance, recombinant Escherichia coli strains can be engineered to produce L-phenylalanine from glycerol, which is then coupled with glycine to form this compound .

Chemical Reactions Analysis

Types of Reactions: Glycyl-L-phenylalanine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include glycine, L-phenylalanine, and their respective derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Glycyl-L-phenylalanine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    L-phenylalanine: An essential amino acid involved in protein synthesis and precursor to neurotransmitters.

    Glycyl-L-tyrosine: Another dipeptide with similar properties but contains tyrosine instead of phenylalanine.

    Glycyl-L-leucine: A dipeptide with leucine, used in similar biochemical studies.

Uniqueness: Glycyl-L-phenylalanine is unique due to its specific interaction with lysosomal enzymes and its role in lysosomal membrane permeabilization. This property makes it particularly useful in studies related to lysosomal function and cellular signaling pathways .

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCLFWXMTIKCCB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501344793
Record name (2S)-2-[(2-Aminoacetyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501344793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3321-03-7
Record name Glycylphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3321-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycyl-L-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003321037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-[(2-Aminoacetyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501344793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-glycyl-3-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.026
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCYL-L-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U35X863XK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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